6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), a family of compounds to which 6-bromo-3-methylpyrazolo[1,5-a]pyrimidine belongs, have been found to have significant biological applications, particularly in cancer therapeutics .
Mode of Action
It’s known that pyrazolopyrimidine scaffolds act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential role of pyrazolo[1,5-a]pyrimidines in cancer therapeutics, it’s plausible that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is predicted to be bbb permeant .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit fluorescence properties, making them useful as lipid droplet biomarkers for cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to be stored at room temperature . Additionally, its solubility can be influenced by the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a similar core structure but with additional functional groups that confer different properties.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents at positions 2, 3, 5, 6, and 7 have been synthesized and studied for their unique properties.
Uniqueness: 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Its methyl group also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
6-bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRVDSIDHUKPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269837 | |
Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-31-2 | |
Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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